molecular formula C21H41NO3S B12668492 S-Stearoyl cysteine CAS No. 114507-36-7

S-Stearoyl cysteine

Cat. No.: B12668492
CAS No.: 114507-36-7
M. Wt: 387.6 g/mol
InChI Key: DAQRUMCNDJQHQM-IBGZPJMESA-N
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Description

S-Stearoyl cysteine: is a compound formed by the attachment of a stearoyl group (a long-chain fatty acid) to the sulfur atom of cysteine, an amino acid. This compound is part of a broader class of S-fatty acylated cysteines, which play significant roles in various biological processes, including protein modification and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Stearoyl cysteine typically involves the reaction of stearic acid with cysteine. This process can be carried out through a thioesterification reaction, where the carboxyl group of stearic acid reacts with the thiol group of cysteine under specific conditions. Common reagents used in this reaction include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as enzymatic synthesis or chemical synthesis using automated reactors. These methods ensure higher yields and purity, making the compound suitable for various applications in pharmaceuticals and biotechnology .

Chemical Reactions Analysis

Types of Reactions: S-Stearoyl cysteine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

S-Stearoyl cysteine exerts its effects primarily through the modification of proteins via S-fatty acylation. This modification alters the hydrophobicity and membrane association of proteins, thereby influencing their localization, stability, and function. The molecular targets of this compound include various membrane-associated proteins and enzymes involved in lipid metabolism .

Comparison with Similar Compounds

Uniqueness: S-Stearoyl cysteine is unique due to its long-chain fatty acid moiety, which imparts distinct hydrophobic properties and influences its interaction with cellular membranes and proteins. This makes it particularly valuable in studies related to lipid metabolism and membrane biology .

Properties

CAS No.

114507-36-7

Molecular Formula

C21H41NO3S

Molecular Weight

387.6 g/mol

IUPAC Name

(2R)-2-amino-3-octadecanoylsulfanylpropanoic acid

InChI

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)26-18-19(22)21(24)25/h19H,2-18,22H2,1H3,(H,24,25)/t19-/m0/s1

InChI Key

DAQRUMCNDJQHQM-IBGZPJMESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N

Origin of Product

United States

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